molecular formula C4Cl10O B14748981 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane CAS No. 597-38-6

1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane

Cat. No.: B14748981
CAS No.: 597-38-6
M. Wt: 418.6 g/mol
InChI Key: SWWWRTFPFVHGEQ-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane is a chlorinated organic compound with the molecular formula C4Cl10O. It is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.

Preparation Methods

The synthesis of 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane typically involves the chlorination of ethane derivatives. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective addition of chlorine atoms. Industrial production methods may involve continuous flow reactors to maintain consistent product quality and yield.

Chemical Reactions Analysis

1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated compounds.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.

Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of chlorination reactions and the development of new chlorinated compounds.

    Biology: Research into its biological effects includes studies on its toxicity and environmental impact, as well as its potential use as a biocide.

    Medicine: While not commonly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is used in the production of other chlorinated compounds, as well as in the formulation of certain industrial chemicals and solvents.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane involves its interaction with various molecular targets. The high chlorine content allows it to participate in halogenation reactions, which can disrupt biological molecules and pathways. Its reactivity with nucleophiles also makes it a potent agent in chemical synthesis.

Comparison with Similar Compounds

Similar compounds to 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane include:

    Pentachloroethane: A simpler chlorinated ethane derivative with fewer chlorine atoms.

    Hexachloroethane: Another chlorinated ethane with a higher chlorine content.

    Tetrachloroethane: A less chlorinated derivative with different reactivity and applications.

This compound is unique due to its specific chlorine arrangement and the presence of an ethoxy group, which influences its chemical behavior and applications.

Properties

CAS No.

597-38-6

Molecular Formula

C4Cl10O

Molecular Weight

418.6 g/mol

IUPAC Name

1,1,1,2,2-pentachloro-2-(1,1,2,2,2-pentachloroethoxy)ethane

InChI

InChI=1S/C4Cl10O/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10

InChI Key

SWWWRTFPFVHGEQ-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)(OC(C(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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